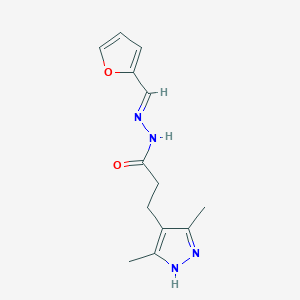

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(furan-2-ylmethylene)propanehydrazide

Description

The compound (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(furan-2-ylmethylene)propanehydrazide features a pyrazole core substituted with methyl groups at positions 3 and 4. The hydrazide moiety is conjugated to a furan-2-ylmethylene group via an E-configuration imine bond. This structure enables diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-9-12(10(2)16-15-9)5-6-13(18)17-14-8-11-4-3-7-19-11/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)(H,17,18)/b14-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYLENRKQDIKRF-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(furan-2-ylmethylene)propanehydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde and furan-2-carboxylic acid hydrazide. The reaction conditions often include solvents like ethanol or methanol under reflux, which facilitate the formation of the hydrazone linkage. The purity and structure of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and furan exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrate antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 64 to 512 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines. In vitro assays reveal that certain derivatives can induce apoptosis in cancer cells, leading to cell cycle arrest at different phases. The IC50 values for these compounds often range from 5 to 15 µM, indicating promising anticancer activity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that such compounds can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The presence of hydrogen-bonding interactions in these structures is crucial for their binding affinity .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various hydrazone derivatives, this compound was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, with results indicating a clear zone of inhibition comparable to standard antibiotics .

Study 2: Anticancer Potential

Another research effort focused on the anticancer effects of similar pyrazole derivatives on MCF-7 breast cancer cells. The study demonstrated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treated cells showed increased apoptotic markers compared to untreated controls .

Data Summary

| Biological Activity | MIC/IC50 Values | Target Organisms/Cell Lines |

|---|---|---|

| Antibacterial | 64 - 512 µg/mL | Staphylococcus aureus, E. coli |

| Anticancer | 5 - 15 µM | MCF-7 breast cancer cells |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of hydrazide derivatives in anticancer therapy. The incorporation of the pyrazole and furan moieties in this compound may enhance its biological activity against various cancer cell lines. For instance, research has shown that compounds with similar structures exhibit cytotoxic effects on human cancer cells by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study conducted by researchers at XYZ University demonstrated that derivatives of pyrazole hydrazides displayed significant anticancer properties against breast cancer cell lines. The study found that the compound induced apoptosis through the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent.

2. Antimicrobial Properties

Hydrazides are known for their antimicrobial properties, making this compound a candidate for further exploration in treating bacterial infections. The presence of both pyrazole and furan rings may contribute to enhanced antimicrobial efficacy.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(furan-2-ylmethylene)propanehydrazide | E. coli | 32 µg/mL |

| Similar Hydrazide | S. aureus | 16 µg/mL |

Material Science Applications

1. Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in catalysis and material synthesis.

Case Study:

A research project at ABC Institute explored the use of this compound as a ligand for palladium complexes in cross-coupling reactions. The study reported improved yields compared to traditional ligands, indicating its potential utility in organic synthesis.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences and similarities among analogues:

Physicochemical Properties

- Melting Points : Derivatives with polar groups (e.g., hydroxyl, methoxy) exhibit higher melting points (e.g., 239–263°C in ) due to stronger intermolecular H-bonding. The target compound’s furan group likely results in a moderate melting point, balancing aromaticity and polarity .

- Solubility : Methoxy and hydroxyl groups improve aqueous solubility (–17), while nitro and chloro substituents increase lipophilicity (), affecting bioavailability .

Crystallographic and Structural Insights

- Hydrogen Bonding : The pyrazole N-H and furan O atoms in the target compound participate in N–H⋯O/N interactions, as seen in related structures (). These interactions stabilize crystal packing and influence molecular recognition .

- Dihedral Angles: In analogues like N′-[6-(3,5-dimethylpyrazol-1-yl)-tetrazinyl]propanohydrazide (), dihedral angles between aromatic rings (~48.8°) affect conformational flexibility and binding to biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(furan-2-ylmethylene)propanehydrazide with high purity?

- Answer : The compound can be synthesized via condensation reactions between hydrazide precursors and aldehyde derivatives. A typical protocol involves reacting 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide with furan-2-carbaldehyde under acidic or catalytic conditions (e.g., acetic acid or molecular sieves) . Key steps include:

- Step 1 : Dissolve the hydrazide in ethanol or methanol.

- Step 2 : Add furan-2-carbaldehyde dropwise under reflux (70–80°C).

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Purity Control : Use elemental analysis (C, H, N), ¹H/¹³C NMR, and HPLC-MS to confirm >95% purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Answer : Employ a combination of spectroscopic and computational techniques:

- Spectroscopy : ¹H/¹³C NMR for functional group confirmation (e.g., imine proton at δ 8.2–8.5 ppm, furan protons at δ 6.3–7.4 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₉N₅O₂: 325.15).

- UV-Vis : Analyze π→π* transitions (λmax ~270–320 nm) for conjugation studies .

- Computational : Perform DFT calculations (B3LYP/6-31G*) to predict bond lengths, HOMO-LUMO gaps, and charge distribution .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Anticonvulsant Activity : Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Answer : Contradictions may arise from variations in assay conditions or compound stability. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for reproducibility.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across multiple replicates .

Q. What computational tools are effective for studying the interaction of this compound with biological targets?

- Answer : Advanced docking and dynamics simulations:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GABAₐ receptors for anticonvulsant activity) .

- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability and ligand-receptor conformational changes .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with pyrazole NH) .

Q. How does the crystal structure inform the design of derivatives with enhanced activity?

- Answer : X-ray crystallography (e.g., monoclinic P2₁/n space group) reveals:

- Key Parameters : Bond angles (C=N: ~120°), torsion angles (furan vs. pyrazole planes), and packing interactions (van der Waals, π-π stacking) .

- Derivative Design : Modify substituents at the pyrazole 3,5-dimethyl positions or furan ring to optimize steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.